molecular formula C19H15F3O4 B14958392 7-[(2-methoxybenzyl)oxy]-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one

7-[(2-methoxybenzyl)oxy]-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one

Cat. No.: B14958392
M. Wt: 364.3 g/mol
InChI Key: XYEBKWXZAOZGJH-UHFFFAOYSA-N
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Description

7-[(2-METHOXYPHENYL)METHOXY]-8-METHYL-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a methoxyphenyl group, a trifluoromethyl group, and a chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-METHOXYPHENYL)METHOXY]-8-METHYL-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyphenol, 8-methyl-4-(trifluoromethyl)coumarin, and suitable reagents for the methoxylation reaction.

    Methoxylation Reaction: The 2-methoxyphenol undergoes a methoxylation reaction to introduce the methoxy group at the desired position. This reaction is typically carried out using methanol and a suitable catalyst under controlled conditions.

    Coupling Reaction: The methoxylated intermediate is then coupled with 8-methyl-4-(trifluoromethyl)coumarin using a coupling reagent such as a palladium catalyst. This step forms the final product, 7-[(2-METHOXYPHENYL)METHOXY]-8-METHYL-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the chromen-2-one core, converting it to dihydrocoumarin derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrocoumarin derivatives.

    Substitution: Various substituted chromen-2-one derivatives.

Scientific Research Applications

7-[(2-METHOXYPHENYL)METHOXY]-8-METHYL-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-[(2-METHOXYPHENYL)METHOXY]-8-METHYL-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound of chromen-2-ones, known for its anticoagulant properties.

    Warfarin: A well-known anticoagulant derived from coumarin.

    Dicoumarol: Another anticoagulant similar to warfarin.

Uniqueness

7-[(2-METHOXYPHENYL)METHOXY]-8-METHYL-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Properties

Molecular Formula

C19H15F3O4

Molecular Weight

364.3 g/mol

IUPAC Name

7-[(2-methoxyphenyl)methoxy]-8-methyl-4-(trifluoromethyl)chromen-2-one

InChI

InChI=1S/C19H15F3O4/c1-11-15(25-10-12-5-3-4-6-16(12)24-2)8-7-13-14(19(20,21)22)9-17(23)26-18(11)13/h3-9H,10H2,1-2H3

InChI Key

XYEBKWXZAOZGJH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C(F)(F)F)OCC3=CC=CC=C3OC

Origin of Product

United States

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